(7E)-1-oxacycloheptadec-7-en-2-one
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Overview
Description
D6-Ambrettolide is a macrolide.
Scientific Research Applications
Fragrance Material Review and Toxicology (7E)-1-oxacycloheptadec-7-en-2-one, as part of the macrocyclic lactone and lactide derivatives, has been extensively reviewed in terms of toxicology and dermatology when used as a fragrance ingredient. This review covers various aspects including physical properties, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and genotoxicity data. It's notable for being one of several structurally diverse compounds in this category, playing a significant role in the fragrance industry (McGinty, Letizia, & Api, 2011).
Synthesis of Cyclic Allenes The compound is also relevant in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, it's involved in the synthesis of seven-membered metallacyclic allene compounds, showcasing its utility in creating structurally complex and potentially useful organic molecules (Suzuki, Tsuchiya, & Masuyama, 2013).
Novel Synthesis Strategies Another interesting application is in the development of novel synthesis strategies. For example, an unexpected intramolecular cyclization involving this compound led to the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This type of innovative synthesis is crucial for the development of new drugs and materials (Puerto Galvis & Kouznetsov, 2013).
Chemical Shift Assignment and Molecular Modeling In drug discovery, the compound's derivatives have been used in chemical shift assignment and molecular modeling studies, indicating potential as leads for new anticancer drugs. This illustrates its significance in the field of medicinal chemistry and drug design (Santana et al., 2020).
Properties
CAS No. |
7779-50-2 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(7E)-1-oxacycloheptadec-7-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |
InChI Key |
HMWPDRYGIBLSHB-GQCTYLIASA-N |
Isomeric SMILES |
C1CCCC/C=C/CCCCC(=O)OCCCC1 |
SMILES |
C1CCCCC=CCCCCC(=O)OCCCC1 |
Canonical SMILES |
C1CCCCC=CCCCCC(=O)OCCCC1 |
boiling_point |
185.00 to 190.00 °C. @ 16.00 mm Hg |
density |
0.949-0.957 |
melting_point |
28.5 °C |
223104-08-3 7779-50-2 |
|
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
1 ml in 9 ml 80% alcohol (in ethanol) |
Synonyms |
Oxacycloheptadec-7-en-2-one; 1-Oxa-7-cycloheptadecen-2-one; 16-Hydroxy-6-hexadecenoic Acid Lactone; 16-Hydroxy-6-hexadecenoic Acid ω-Lactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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